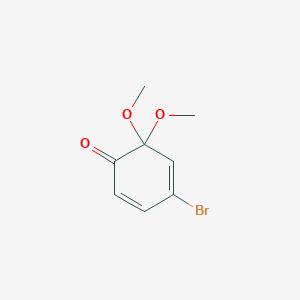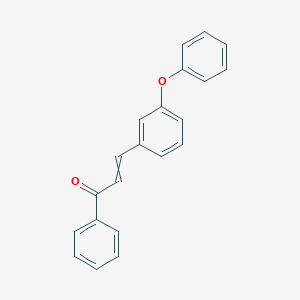
3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-phenoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production process.
化学反応の分析
Types of Reactions
3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions to introduce substituents on the aromatic rings.
Major Products Formed
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The biological activity of 3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in inflammation and microbial growth. The compound’s α,β-unsaturated carbonyl system allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function.
類似化合物との比較
Similar Compounds
3-Phenoxybenzoic acid: Known for its use in the synthesis of pyrethroid insecticides.
3-Phenoxybenzyl alcohol: Used as an intermediate in the production of various chemicals.
Phenothrin: A pyrethroid insecticide with similar structural features.
Uniqueness
3-(3-Phenoxyphenyl)-1-phenylprop-2-en-1-one stands out due to its versatile reactivity and wide range of biological activities. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
332950-87-5 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
3-(3-phenoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H16O2/c22-21(18-9-3-1-4-10-18)15-14-17-8-7-13-20(16-17)23-19-11-5-2-6-12-19/h1-16H |
InChIキー |
ZHVGUQMRSWSFDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
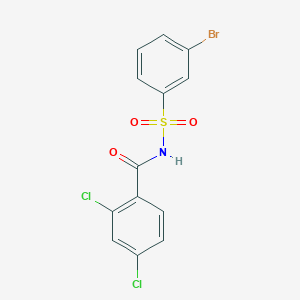
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
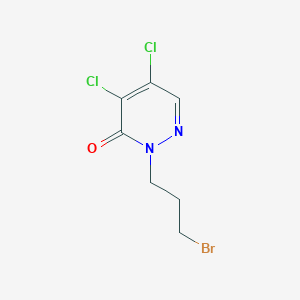

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
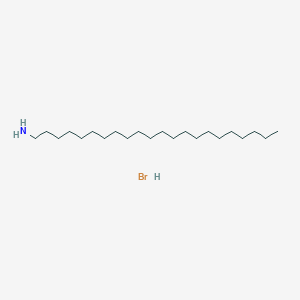
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

